4-Amino-2-ethynylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

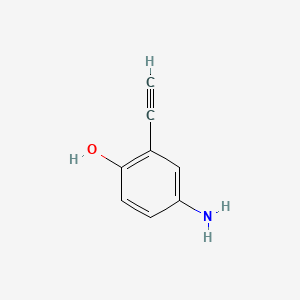

4-Amino-2-ethynylphenol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring. It is a disubstituted phenol, making it a valuable compound in various chemical and biochemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethynylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting from 2-bromo-4-nitrophenol, the nitro group can be reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl). The resulting 4-amino-2-bromophenol can then undergo a Sonogashira coupling reaction with an ethynyl reagent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethynylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium nitrite (NaNO2), hydrochloric acid (HCl), aromatic compounds for coupling

Major Products:

Oxidation: Quinones

Reduction: Ethyl-substituted phenols

Substitution: Azo dyes

Scientific Research Applications

4-Amino-2-ethynylphenol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a biochemical probe for studying enzyme activities and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethynylphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

- 4-Amino-2-ethynylphenol

- 2-Amino-4-ethynylphenol

- 4-Amino-2-phenylphenol

Comparison: this compound is unique due to the presence of both an amino group and an ethynyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Amino-4-ethynylphenol has the same functional groups but in different positions, leading to variations in reactivity and applications .

Biological Activity

4-Amino-2-ethynylphenol (4-AEP) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group and an ethynyl group on the phenol ring, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C8H7N1O. The presence of the ethynyl group contributes to its reactivity, while the amino group enhances its potential as a biochemical probe. The compound's molecular weight is approximately 135.15 g/mol.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₁O |

| Molecular Weight | 135.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-AEP is primarily attributed to its ability to inhibit specific enzymes and interact with proteins. It acts as a biochemical probe that can alter enzyme activities by binding to active sites or changing enzyme conformations. This interaction can lead to modulation of various signaling pathways within cells, influencing cellular responses.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of 4-AEP in antimicrobial and anticancer applications:

- Antimicrobial Activity : Research indicates that 4-AEP exhibits inhibitory effects against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways remain under investigation.

- Anticancer Properties : In vitro studies have demonstrated that 4-AEP can induce apoptosis in cancer cells. For example, it has been shown to inhibit tumor growth in mouse models, suggesting its potential as a therapeutic agent against breast cancer . Case Study : In a study involving MCF-7 breast cancer cells, treatment with 4-AEP resulted in a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations .

Research Findings

Numerous studies have been conducted to explore the biological activities of 4-AEP:

- Enzymatic Assays : Inhibition assays using isolated enzymes have shown that 4-AEP can significantly reduce enzyme activity at micromolar concentrations. For instance, it demonstrated over 50% inhibition of specific target enzymes involved in cancer metabolism .

- Cellular Studies : Cellular assays indicate that 4-AEP affects cell cycle progression and induces apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Comparison with Related Compounds

To better understand the unique properties of 4-AEP, it is useful to compare it with structurally related compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, apoptosis induction |

| 2-Amino-4-ethynylphenol | Low | Moderate | Enzyme inhibition |

| 4-Amino-2-phenylphenol | Moderate | Low | Unknown |

Properties

IUPAC Name |

4-amino-2-ethynylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZVGKBJDDBXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.